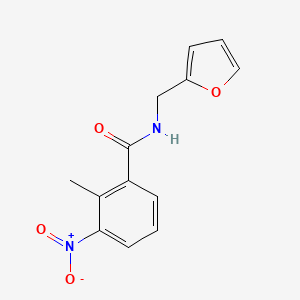

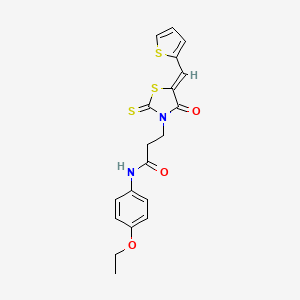

N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.249. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Characterization

The structural characterization and chemical properties of compounds related to N-Furan-2-ylmethyl-2-methyl-3-nitro-benzamide play a significant role in understanding their applications in scientific research. For instance, studies on similar furan and nitrobenzamide derivatives have shown their potential in forming structures with specific intramolecular interactions and disordered arrangements. These characteristics are crucial for their reactivity and potential applications in materials science and pharmaceutical chemistry (Hijji et al., 2014).

Synthesis and Reactivity

The synthesis and reactivity of furan derivatives have been explored extensively, demonstrating their versatility in organic synthesis. For example, the fusion of 2-(furan-2-yl)thiazole to 1-methyl-1H-benzimidazole and similar reactions showcase the potential of furan compounds in creating complex heterocyclic structures, which are valuable in the development of new pharmaceuticals and materials (El’chaninov & Aleksandrov, 2017).

Pharmaceutical Research Applications

Furan derivatives exhibit a wide range of biological activities, making them of great interest in pharmaceutical research. For example, studies have identified furan-amidines and related compounds as potential inhibitors for enzymes involved in cancer and malaria. Their structural modifications and evaluations have led to the discovery of compounds with significant inhibitory activities, highlighting their potential as therapeutic agents (Alnabulsi et al., 2018). Additionally, specific nitroaromatic carboxylic acids and semicarbazones have been synthesized and characterized for their anti-leishmanial activity, demonstrating the importance of the nitro group for biological activity and offering promising leads for drug development (Dias et al., 2015).

Corrosion Inhibition

Interestingly, semicarbazones derived from furan compounds have also shown promising results as corrosion inhibitors for carbon steel in acidic mediums. This application is vital for industrial chemistry, where the protection of metal surfaces is crucial. The specific interactions between the inhibitor molecules and metal surface, alongside their efficiency in different conditions, provide valuable insights for developing new, more effective corrosion inhibitors (Palayoor et al., 2017).

Mechanism of Action

Target of Action

Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been shown to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is involved in cell growth and differentiation .

Mode of Action

For instance, N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been found to inhibit EGFR, thereby affecting cell proliferation .

Biochemical Pathways

Given the potential targeting of egfr, it can be inferred that the compound may influence pathways related to cell growth and differentiation .

Result of Action

Similar compounds have been shown to exhibit anticancer activities against certain cancer cell lines, suggesting that n-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide may have similar effects .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-9-11(5-2-6-12(9)15(17)18)13(16)14-8-10-4-3-7-19-10/h2-7H,8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVJJNVITAUWGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2819217.png)

![6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2819218.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide](/img/structure/B2819223.png)

![2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2819229.png)

![4-[(Phenylthio)methyl]benzoic acid](/img/structure/B2819231.png)

![2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2819234.png)

![N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2819235.png)